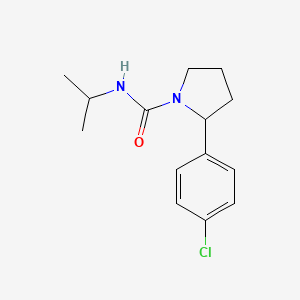![molecular formula C14H12Cl2N2O3S B6029867 ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B6029867.png)
ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate, commonly known as DCAE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCAE belongs to the class of thiazole compounds and has a molecular weight of 392.23 g/mol.
作用機序
The mechanism of action of DCAE as an anticancer agent involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of pyruvate dehydrogenase (PDH). This results in the inhibition of aerobic glycolysis and the induction of apoptosis in cancer cells. DCAE has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCAE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DCAE inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DCAE has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, indicating its potential as an anti-inflammatory agent. In vivo studies have demonstrated that DCAE has a low toxicity profile and can be administered orally.
実験室実験の利点と制限
One of the major advantages of DCAE is its versatility as a building block for the synthesis of novel thiazole-based materials with unique properties. DCAE is also relatively easy to synthesize and has a low toxicity profile, making it an attractive candidate for further research. However, one of the limitations of DCAE is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the research on DCAE. One potential direction is the further development of DCAE as an anticancer agent, particularly for the treatment of breast, prostate, and lung cancers. Another potential direction is the development of DCAE-based materials with unique properties for use in various applications such as electronics and energy storage. Additionally, the development of more efficient synthesis methods for DCAE and its derivatives could lead to further advancements in the field.
合成法
The synthesis of DCAE involves the reaction of 3,5-dichlorobenzoyl chloride with 2-aminothiazole in the presence of triethylamine to form the intermediate product, 2-(3,5-dichlorobenzoylamino)thiazole. The intermediate product then undergoes esterification with ethyl acetate in the presence of sodium hydride to form the final product, DCAE. The overall reaction can be represented as follows:
科学的研究の応用
DCAE has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DCAE has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent. In material science, DCAE has been used as a building block for the synthesis of novel thiazole-based materials with unique properties. In analytical chemistry, DCAE has been used as a derivatizing agent for the determination of amino acids and peptides in biological samples.
特性
IUPAC Name |
ethyl 2-[2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-2-21-12(19)6-11-7-22-14(17-11)18-13(20)8-3-9(15)5-10(16)4-8/h3-5,7H,2,6H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEBLDAOLBCAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromophenyl)-3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B6029791.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6029796.png)
![{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)

![N-(4-methoxyphenyl)-2-[5-oxo-3-(2-oxo-3-azepanyl)-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B6029814.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6029822.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6029828.png)
![1-(2-methoxyethyl)-6-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6029831.png)
![2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6029844.png)

![ethyl 1-[3-(4-hydroxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B6029862.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B6029868.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)